molecular formula C19H19N3O6 B11097634 3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide

3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide

Cat. No.: B11097634
M. Wt: 385.4 g/mol
InChI Key: VCBIAZVVZLXSGF-UHFFFAOYSA-N
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Description

3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE is a complex organic compound with the molecular formula C19H19N3O6. It is characterized by the presence of nitro groups and a naphthalenyloxy moiety, making it a compound of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include amines (from reduction), various substituted derivatives (from substitution), and oxidized products (from oxidation) .

Scientific Research Applications

3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE involves its interaction with molecular targets through its nitro and naphthalenyloxy groups. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE is unique due to its combination of nitro groups and a naphthalenyloxy moiety, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide

InChI

InChI=1S/C19H19N3O6/c23-19(15-9-16(21(24)25)12-17(10-15)22(26)27)20-7-8-28-18-6-5-13-3-1-2-4-14(13)11-18/h5-6,9-12H,1-4,7-8H2,(H,20,23)

InChI Key

VCBIAZVVZLXSGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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